molecular formula C17H14ClFN2OS2 B1262394 (5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B1262394
M. Wt: 380.9 g/mol
InChI Key: KMTUFOSFWHFIBM-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thiophen-2-ylmethylidene)-4-imidazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

Research has explored the synthesis and structural characterization of compounds related to (5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one. For instance, a study by Majouga et al. (2004) investigated the synthesis and electrochemistry of a complex involving a structurally similar compound, which was characterized by single-crystal X-ray diffraction analysis (Majouga et al., 2004). Similarly, Sharma et al. (2017) synthesized and determined the crystal structure of a compound with a closely related chemical structure (Sharma et al., 2017).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of compounds resembling (5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one have been a subject of research. Bren et al. (2018) synthesized photochromic azomethine imines based on 5-phenylpyrazolidin-3-one, exhibiting properties of ion-active molecular “off-on” switches (Bren et al., 2018).

Biological and Pharmacological Applications

Studies have also been conducted on the biological activity of compounds related to (5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one. Baldaniya (2010) investigated some novel derivatives for antibacterial and antifungal activities (Baldaniya, 2010). Additionally, research by Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid, evaluating their anti-inflammatory and analgesic activities (Khalifa & Abdelbaky, 2008).

Other Applications

The compound and its derivatives have been explored for various other applications. For example, Tajik and Dadras (2011) synthesized novel derivatives exhibiting herbicidal activity (Tajik & Dadras, 2011).

properties

Product Name

(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

Molecular Formula

C17H14ClFN2OS2

Molecular Weight

380.9 g/mol

IUPAC Name

(5E)-3-(3-chloro-4-fluorophenyl)-2-propylsulfanyl-5-(thiophen-2-ylmethylidene)imidazol-4-one

InChI

InChI=1S/C17H14ClFN2OS2/c1-2-7-24-17-20-15(10-12-4-3-8-23-12)16(22)21(17)11-5-6-14(19)13(18)9-11/h3-6,8-10H,2,7H2,1H3/b15-10+

InChI Key

KMTUFOSFWHFIBM-XNTDXEJSSA-N

Isomeric SMILES

CCCSC1=N/C(=C/C2=CC=CS2)/C(=O)N1C3=CC(=C(C=C3)F)Cl

Canonical SMILES

CCCSC1=NC(=CC2=CC=CS2)C(=O)N1C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
(5E)-3-(3-chloro-4-fluorophenyl)-2-(propylthio)-5-(thien-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one

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